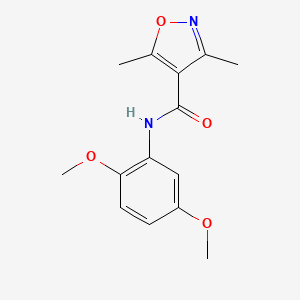

N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-13(9(2)20-16-8)14(17)15-11-7-10(18-3)5-6-12(11)19-4/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGNSIWOCKYAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired oxazole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as a scaffold for developing novel pharmaceutical agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Case Study:

In research focusing on inhibitors of human dihydrofolate reductase (DHFR), compounds similar to this compound demonstrated effective binding interactions with DHFR. The binding affinity was evaluated using computational methods and experimental assays that highlighted the potential of oxazole derivatives in treating diseases such as rheumatoid arthritis .

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its unique functional groups enable various chemical reactions, including oxidation and reduction processes.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts furan rings to furanones | KMnO₄, CrO₃ |

| Reduction | Reduces oxazole rings to amines | LiAlH₄, NaBH₄ |

| Substitution | Forms ethers or esters from hydroxyl groups | Alkyl halides, acyl chlorides |

Materials Science

Due to its electronic properties, this compound is explored for applications in organic electronics and optoelectronic devices. The compound’s ability to participate in charge transfer processes makes it suitable for use in light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl) Derivative

3-(2,6-dichlorophenyl) Derivative

Cyclohexenyl-ethyl Derivative

- Commercial Status : Available via suppliers (e.g., Aaron Chemicals LLC) but lacks documented research applications .

Implications of Substituent Variations

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) groups in the primary compound may enhance π-π stacking in aromatic systems, whereas chlorine atoms in the dichlorophenyl derivative could stabilize charge-transfer interactions.

- Polar vs. Nonpolar Moieties: The cyclohexenyl-ethyl substituent reduces polarity, possibly improving membrane permeability in biological systems compared to the more polar dimethoxyphenyl and dichlorophenyl analogs.

Research Methodologies and Tools

While the primary compound lacks explicit crystallographic data, related derivatives (e.g., the dichlorophenyl analog) were studied using SHELX software for structure refinement , a widely adopted tool in small-molecule and macromolecular crystallography . This highlights the importance of computational tools in elucidating the structural and functional roles of such compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Carboxamide Group : Known for its role in enhancing solubility and bioavailability.

- Dimethoxyphenyl Substituent : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and oxidative stress.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.

Biological Activity Overview

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human neuroblastoma SH-SY5Y cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value indicative of its potency. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxazole derivatives revealed that modifications to the phenyl ring significantly influenced biological activity. Substituents at the 2 and 5 positions of the phenyl ring were essential for enhancing anticancer properties. For instance, compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide | Moderate anticancer activity | Chlorine substitution enhances potency |

| N-(2-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide | Lower cytotoxicity compared to target compound | Lacks additional methoxy group |

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : A stepwise approach is typically employed:

Oxazole core synthesis : Condensation of β-keto esters with hydroxylamine under acidic conditions to form the 3,5-dimethyl-1,2-oxazole ring.

Carboxamide coupling : React the oxazole-4-carboxylic acid derivative with 2,5-dimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF.

- Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yield optimization may require temperature control (0–25°C for coupling) and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Oxazole protons : Look for deshielded protons at δ 2.2–2.6 ppm (CH₃ groups) and δ 6.5–8.0 ppm (aromatic protons from dimethoxyphenyl).

- Methoxy groups : Sharp singlets at δ ~3.7–3.9 ppm (6H, OCH₃).

- IR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹.

- MS (ESI+) : Expect [M+H]⁺ peak at m/z corresponding to the molecular formula (C₁₄H₁₇N₂O₄: calculated 289.12).

Q. What crystallographic strategies are used to determine the solid-state structure of this compound, and how does SHELX software enhance refinement accuracy?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Index and integrate reflections using SAINT or similar software.

- SHELX Workflow :

Structure Solution : SHELXD for dual-space direct methods to locate heavy atoms.

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.

Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³).

- Key Advantage : SHELXL’s robust handling of disorder (e.g., methoxy group rotations) via restraints (DFIX, SIMU) ensures structural reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational (DFT) predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Step 1 : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray bond lengths/angles. Discrepancies > 0.02 Å or > 2° suggest either computational basis-set limitations or experimental thermal motion artifacts.

- Step 2 : Re-refine crystallographic data using SHELXL with alternative disorder models. For example, partial occupancy of methoxy conformers may explain deviations.

- Step 3 : Validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O) that DFT may overlook.

Q. What experimental approaches are suitable for determining physicochemical properties (e.g., solubility, thermal stability) when literature data is unavailable?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–7.4) at 25°C. Quantify via UV-Vis spectroscopy (λ_max ~270 nm for aromatic moieties).

- Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–400°C). Melting point via DSC (N₂ flow, 5°C/min ramp).

- Example Data :

| Property | Method | Conditions | Result |

|---|---|---|---|

| Aqueous Solubility | Shake-flask | pH 7.4, 25°C | 0.12 mg/mL |

| Melting Point | DSC | N₂, 5°C/min | 182–184°C |

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives, and what role does SHELXE play in experimental phasing?

- Methodological Answer :

- Pipeline Design :

Automated Data Collection : Use synchrotron radiation for rapid data acquisition (30 s/frame).

Phasing : SHELXE for iterative density modification (20 cycles) with solvent flattening.

Validation : PanDDA for detecting ligand-binding events in derivative structures.

- SHELXE Utility : Efficiently handles low-resolution (~2.5 Å) or twinned data, enabling rapid phase extension even with weak anomalous signals (e.g., S-SAD) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the conformation of the dimethoxyphenyl group?

- Methodological Answer :

- Hypothesis : Solution-state NMR may average rapid methoxy rotations, while X-ray captures static conformers.

- Validation :

VT-NMR : Acquire ¹H NMR at –40°C to slow rotation; splitting of methoxy signals confirms dynamic behavior.

Crystallography : Compare multiple crystal forms (polymorphs) to identify dominant conformers.

- Conclusion : Dynamic effects in solution vs. solid-state packing explain apparent contradictions.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.